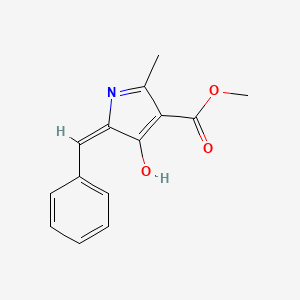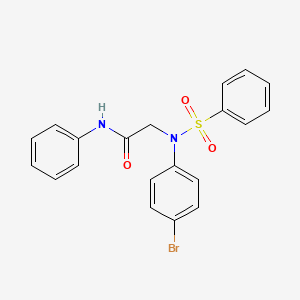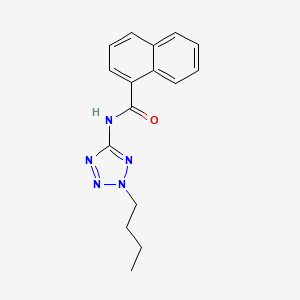![molecular formula C20H25ClN2O B6007090 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B6007090.png)
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride, also known as MB-CZ, is a synthetic compound that belongs to the family of carbazole derivatives. It has been widely used in scientific research for its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride is still not fully understood. However, it is believed to act through several pathways, including the inhibition of COX-2 and LOX, the induction of apoptosis in cancer cells, and the modulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and LOX activity, the induction of apoptosis in cancer cells, and the modulation of oxidative stress and inflammation in the brain. It has also been found to have antioxidant and anti-inflammatory effects in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride. One potential area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. In addition, the mechanism of action of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride needs to be further elucidated to better understand its pharmacological properties.
Synthesis Methods
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride can be synthesized by several methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction between 9-bromo-9H-carbazole and 4-(4-morpholinyl)butylboronic acid in the presence of a palladium catalyst and a base.
Scientific Research Applications
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
properties
IUPAC Name |
4-(4-carbazol-9-ylbutyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21;/h1-4,7-10H,5-6,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZHTCTIJXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B6007047.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-thienyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6007070.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![2-(4-fluorophenyl)-4-[(2-methyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6007083.png)
![5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6007095.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B6007103.png)